Cas no 78-93-3 (2-Butanone, Super Dehydrated)

2-Butanone, Super Dehydrated structure
2-Butanone, Super Dehydrated structure
2-Butanone, Super Dehydrated
78-93-3
C4H8O
72.11
MFCD00011648
34143
329754527

2-Butanone, Super Dehydrated Properties

Names and Identifiers

    • 2-Butanone
    • MEK
    • Methyl ethyl ketone
    • 2-Butanone (Controlled Chemical)
    • Ethyl methyl ketone~MEK~Methyl ethyl ketone
    • Ethyl methyl ketone
    • 2-Butanone solution
    • 2-Butanoneneat
    • Butanone
    • ethyl-methyl-ketone
    • Meetco
    • Methyl acetone
    • 2-Butanone, Super Dehydrated
    • EINECS 201-159-0
    • UN 1193
    • HSDB 99
    • Ethyl methyl cetone
    • Ketone, ethyl methyl
    • Ethyl methyl ketone or methyl ethyl ketone [UN1193] [Flammable liquid]
    • UNII-6PT9KLV9IO
    • NS00003885
    • methyl ethyl ketone (mek)
    • EC 201-159-0
    • AKOS000118991
    • FEMA No. 2170
    • Methylethylketone
    • methyl etyl ketone
    • BP-30009
    • 2-Butanone, ACS grade
    • Tox21_200041
    • methylethyl-ketone
    • METHYL ETHYL KETONE (MART.)
    • 2-Butanone, puriss. p.a., ACS reagent, reag. Ph. Eur., >=99.5% (GC)
    • butan-3-one
    • Ethyl methyl cetone [French]
    • ghl.PD_Mitscher_leg0.417
    • MFCD00011648
    • Metiletilcetona
    • 2-Butanone, HPLC grade, for HPLC, >=99.5%
    • InChI=1/C4H8O/c1-3-4(2)5/h3H2,1-2H
    • Ethylmethylketon
    • Aethylmethylketon
    • Metiletilchetone [Italian]
    • ETHYL METHYL KETONE (METHYL ETHYL KETONE)
    • methyl(ethyl) ketone
    • Ethyl methyl ketone or methyl ethyl ketone
    • 2- butanone
    • methyl-ethyl ketone
    • METHYL ETHYL KETONE (II)
    • METHYL ETHYL KETONE [MART.]
    • 2-BUTANONE [FHFI]
    • Metyloetyloketon
    • CHEBI:28398
    • Ketone, methyl ethyl
    • E0140
    • 2-Butanone, natural, >=99%, FG
    • ethyl(methyl) ketone
    • LMFA12000043
    • NCGC00257595-01
    • Butan-2-one
    • Q372291
    • 2-Oxobutane
    • 78-93-3
    • 6PT9KLV9IO
    • RCRA waste number U159
    • 2-Butanone, ReagentPlus(R), >=99%
    • Butanone 2
    • ethyl methylketone
    • ethylmathyl ketone
    • Metyl ethyl ketone
    • Methylethyl ketone
    • METHYL ETHYL KETONE [MI]
    • methyl-ethyl-ketone
    • AI3-07540
    • Caswell No 569
    • ethylmethylketone
    • 2-Butanone, puriss., ACS reagent, reag. Ph. Eur., 99.5%
    • Methyl Ethyl Ketone, Pharmaceutical Secondary Standard; Certified Reference Material
    • METHYL ETHYL KETONE [VANDF]
    • CAS-78-93-3
    • C2H5COCH3
    • Ethylmethylcetone
    • methyl ethylketone
    • ethylmethyl ketone
    • 2-Butanone, HPLC Grade
    • Ethylmethylcetone [French]
    • Ethyl, methyl ketone
    • 2-Butanone, JIS special grade, >=99.0%
    • 2-Butanone, puriss., >=99% (GC)
    • Methylethylketon
    • ethyl-methyl ketone
    • CHEMBL15849
    • A839534
    • CCRIS 2051
    • Metiletilcetona [Spanish]
    • Aethylmethylketon [German]
    • 2-BUTANONE [FCC]
    • Metiletilchetone
    • Acetone, methyl-
    • 2-Butanone, HPLC Grade, 99.5%
    • UN1193
    • METHYL ETHYL KETONE [USP-RS]
    • 2-Butanone, SAJ first grade, >=99.0%
    • 2-Butanone, >=99.5%, FCC, FG
    • doi:10.14272/ZWEHNKRNPOVVGH-UHFFFAOYSA-N.1
    • C02845
    • Methyl ethyl ketone, ACS reagent
    • 2-Butanone, LR, >=99%
    • 2-Butanone, ACS reagent, >=99.0%
    • NCGC00090973-02
    • Caswell No. 569
    • methylacetone
    • Oxobutane
    • METHYL ETHYL KETONE [II]
    • 2-Butanone, analytical standard
    • Butanone 2 [French]
    • Ethylmethylketon [Dutch]
    • methyl-ethylketone
    • Pesticide Code: 044103
    • DTXCID801516
    • Butanon, Ethylmethylketon, Methylethylketon, MEK
    • 2-BUTANONE-D8
    • 2 -butanone
    • n-butanone
    • NCGC00090973-01
    • AI3-07540 (USDA)
    • butane-2-one
    • 2-Butanone, AR, >=99.5%
    • 2-butanal
    • 2-Butanone, 5000 mug/mL in methanol: water (9:1), analytical standard
    • RCRA waste no. U159
    • methyl ethyl cetone
    • EPA Pesticide Chemical Code 044103
    • DTXSID3021516
    • 2-Butanone 100 microg/mL in Acetonitrile
    • METHYL ETHYL KETONE [HSDB]
    • Methyl ethyl ketone, United States Pharmacopeia (USP) Reference Standard
    • 2-Butanone, for HPLC, >=99.7%
    • STL146562
    • 3-Butanone
    • Metyloetyloketon [Polish]
    • 2-Butanone, technical grade, 99%
    • 2-butanon
    • +Expand
    • MFCD00011648
    • ZWEHNKRNPOVVGH-UHFFFAOYSA-N
    • 1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3
    • CCC(=O)C
    • 741880

Computed Properties

  • 72.05750
  • 0
  • 1
  • 1
  • 72.057514874g/mol
  • 5
  • 38.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0
  • 17.1Ų

Experimental Properties

  • 0.98540
  • 17.07000
  • 14,6072
  • n20/D 1.3770-1.3810
    n20/D 1.379(lit.)
  • 290 g/L (20 ºC)
  • 80 °C(lit.)
  • −87 °C (lit.)
  • 71 mmHg ( 20 °C)
  • Fahrenheit: 26.6 ° f
    Celsius: -3 ° c
  • 2170 | 2-BUTANONE
  • 0.327
  • Colorless liquid with acetone like odor [1]
  • Stable. Highly flammable. Incompatible with oxidizing agents, bases, strong reducing agents. Protect from moisture.
  • Soluble in water \ ethanol \ ether \ acetone \ benzene, miscible in oil [15]
  • 0.805 g/mL at 25 °C(lit.)

2-Butanone, Super Dehydrated Security Information

  • GHS02 GHS02 GHS07 GHS07
  • EL6475000
  • 1
  • 3
  • S9; S16; S45; S36/37
  • II
  • II
  • R11; R36; R66; R67; R39/23/24/25
  • 3
  • F F Xi Xi T T
  • UN 1193 3/PG 2
  • H225-H319-H336
  • P210-P305+P351+P338-P370+P378-P403+P235
  • Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
  • II
  • 11-36-66-67
  • Danger
  • Yes
  • LD50 orally in rats: 6.86 ml/kg (Smyth)
  • 3

2-Butanone, Super Dehydrated Customs Data

  • 2914120000
  • China Customs Code:

    2914120000

    Overview:

    2914120000 Butanone[Methyl ethyl(nail)ketone][methyl ethyl ketone].Regulatory conditions:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging, Evidence document and number of origin(example Certificate of origin attached, Originated in Japan\Taiwanese

    Regulatory conditions:

    2.Import licenses for dual-use items and technologies
    3.Export licenses for dual-use items and technologies

    Summary:

    2914120000 butan-2-one.supervision conditions:23(import license for dual-use item and technologies,export license for dual-use item and technologies).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:5.5%.general tariff:30.0%

2-Butanone, Super Dehydrated Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Reference
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen ;  2 MPa, 600 °C
Reference
Understanding cellulose pyrolysis under hydrogen atmosphere
Li, Tan; Miao, Kai; Zhao, Zhigang; Li, Yuqing; Wang, Huiyuan; et al, Energy Conversion and Management, 2022, 254,

Synthetic Circuit 3

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Reference
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Reference
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Reference
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Reference
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Reference
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Reference
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Solvents: Dichloromethane ;  2 h, 0 °C; overnight, rt
2.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
2.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
2.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
2.4 Reagents: Water ;  1 h, rt
Reference
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

2-Butanone, Super Dehydrated Raw materials

2-Butanone, Super Dehydrated Preparation Products

2-Butanone, Super Dehydrated Related Literature

78-93-3 (2-Butanone, Super Dehydrated) Related Products